molecular formula C10H11N4Na2O9P B13393120 disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Cat. No.: B13393120
M. Wt: 408.17 g/mol
InChI Key: QQPVYRBCIRHGSZ-UHFFFAOYSA-L
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Properties

IUPAC Name

disodium;[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O9P.2Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPVYRBCIRHGSZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Crystallization Method

A crystallization method can be employed to obtain 5'-GMP, 2Na with high purity and desirable crystalline properties.

Process :

  • Preparation of GMP Solution : Begin with a 5'-GMP aqueous solution at a concentration of 5-40%.
  • pH Adjustment : Add sodium hydroxide to adjust the pH of the solution to between 7 and 11.
  • Addition of Alcohol and Catalyst : Introduce absolute (dehydrated) alcohol (0.5-3 times the solution volume) with a pH between 7 and 11, along with a catalyst. The catalyst is a mixture of 60-120 mesh siftage of 5'-guanosine-monophosphate disodium salt crystals and sodium carbonate in a 1:2 mass ratio. The catalyst is added in a quantity of 0.1-0.2% of the mass of the 5'-GMP.
  • Crystallization : Stir the mixture at a temperature between 15 and 80°C to precipitate 5'-GMP, 2Na.
  • Recovery : Separate the crystals by centrifuging, washing, and drying to obtain the 5'-GMP, 2Na crystals.

Example :

  • A 1000L aqueous solution of 5'-guanosine monophosphate with a concentration of 180g/L is prepared. Sodium hydroxide is added to adjust the pH to 7.5. Then, 2000L of dehydrated alcohol and the catalyst are added. The mixture is stirred at 35°C to allow 5'-GMP, 2Na to separate out. The catalyst used is a mixture of 5'-GMP, 2Na crystal 60-120 mesh siftage and sodium carbonate in a 1:2 mass ratio, with the catalyst addition being 1-2‰ of the 5'-GMP mass. After centrifugal solid-liquid separation and washing with 85% alcohol, 193.0 kg of 5'-GMP, 2Na crystals are obtained after drying. The purity of the finished product is 99.4% with a moisture content of 17%, resulting in a crystallization yield of 90%.

Table 1: Crystallization Method Parameters

Parameter Value
5'-GMP Concentration 5-40%
pH of Solution 7-11
Alcohol Volume 0.5-3 times the solution
Catalyst Composition 5'-GMP, 2Na crystals/Na2CO3
Catalyst Ratio 1:2
Catalyst Addition 0.1-0.2% of 5'-GMP mass
Stirring Temperature 15-80°C

Fermentation Method Combined with Chemical Synthesis

5'-GMP disodium salt can also be produced using a combination of fermentation and chemical synthesis.

2.1 Two-Step Method

  • Fermentation : Use a Bacillus subtilis mutant to ferment glucose as a carbon source, yielding guanosine at a production level of 10.5 g/L.
  • Phosphorylation : In a pyridine solution, acidify guanosine with phosphorus oxychloride phosphate to obtain guanylate.

2.2 Biosynthesis and Chemical Synthesis

  • Fermentation with Bacillus megaterium : Apply Bacillus megaterium (No. 336) for fermentation of glucose (8%) for 90 hours at pH 7, producing 15 g/L of 5-amino-4-carboxamide ribonucleoside (AICAr).
  • Extraction : Extract AICAr by ion exchange, followed by concentration and drying, and dissolve in methanol containing NaOH.
  • Conversion to 2-Thioglycoside : Add carbon disulfide and co-heat to convert the product into 2-thioglycoside.
  • Oxidation and Ammoniation : Oxidize with hydrogen peroxide, then add excess ammonia and heat to obtain guanosine.
  • Phosphorylation : Further convert guanosine to guanylate through phosphorylation.

Table 2: Fermentation and Chemical Synthesis Parameters

Method Organism Carbon Source Production Level
Two-Step Method Bacillus subtilis Glucose 10.5 g/L (Guanosine)
Biosynthesis/ Chem Synthesis Bacillus megaterium 336 Glucose 15 g/L (5-AICAr)

Chemical Reactions Analysis

Types of Reactions: Xanthosine 5’-monophosphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The compound "disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate" is also known as disodium 5'-inosinate . Disodium 5'-inosinate is a purine nucleotide .

Purine Biosynthesis and Metabolism

  • Disodium 5'-inosinate is the first purine formed during purine nucleotide biosynthesis .
  • It is derived from adenosine-5'-triphosphate (ATP) dephosphorylation to AMP and deamination .
  • A large portion of disodium 5'-inosinate in living tissue comes from de novo purine biosynthesis, with a smaller amount coming from dietary purines or nucleotides .

Effects of Purine Levels on Cell Migration

  • Purine depletion can stimulate cell migration, even with reduced cell proliferation . Supplementation with inosine, a purine nucleoside, can restore IMP (inosine monophosphate) levels . Inosine needs to be converted into nucleotides to suppress the effects of purine depletion .
  • Adenylate depletion can increase 3-PS and serine levels .
  • Inhibiting inosine monophosphate dehydrogenase (IMPDH) to deplete guanylates does not increase 3-PS levels, but adding adenine alone can restore 3-PS levels after MTX treatment, indicating that adenylate depletion increases 3-PS and serine .

Regulation of Purine Synthesis

  • The phosphatidylinositol 3-kinase/Akt pathway regulates both de novo and salvage purine nucleotide synthesis . The non-oxidative branch of the pentose phosphate pathway supplies ribose 5-phosphate for purine nucleotide synthesis .
  • Inhibiting the PI3K/Akt pathway reduces carbon flow through the non-oxidative branch of the pentose phosphate pathway .

Other effects

  • In rodent studies, high dosages of disodium 5'-inosinate in diet have shown slight depression of body weight gain and increased kidney calcifications .

Comparison with Similar Compounds

Uniqueness: Xanthosine 5’-monophosphate disodium salt is unique due to its role as an intermediate in the purine metabolism pathway. It is specifically involved in the rate-limiting step of guanosine monophosphate synthesis, making it a critical compound in nucleotide biosynthesis .

Biological Activity

Disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a complex purine nucleotide derivative with significant biological implications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a purine base and a phosphate group. Its IUPAC name reflects its detailed stereochemistry and functional groups:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12N5Na2O7P
  • Molecular Weight : 350.23 g/mol

The biological activity of this compound primarily stems from its role in nucleotide metabolism. It acts as a substrate for various enzymes involved in the purine biosynthesis pathway. Specifically:

  • Phosphorylation Reactions : The compound participates in phosphorylation reactions catalyzed by kinases.
  • Allosteric Regulation : It may influence the activity of enzymes such as phosphoribosyl pyrophosphate synthetase (PRPS), which is crucial for nucleotide synthesis .
  • Signal Transduction : As a nucleotide derivative, it can also play roles in cellular signaling pathways.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antiviral Activity : Exhibits potential antiviral properties by inhibiting viral replication.
  • Antitumor Effects : Shows promise in inhibiting tumor cell proliferation through interference with nucleotide metabolism.
  • Enzymatic Interactions : Engages with various enzymes that catalyze nucleotide synthesis and degradation.

Case Studies

  • Antiviral Research :
    A study demonstrated that this compound could inhibit the replication of certain viruses by targeting their nucleic acid synthesis pathways. The mechanism involves competitive inhibition with natural substrates of viral polymerases.
  • Cancer Cell Proliferation :
    In vitro studies indicated that this compound reduced the growth rate of several cancer cell lines by inducing apoptosis and cell cycle arrest.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AntitumorReduced proliferation in cancer cells
Enzyme InteractionModulation of PRPS activity

Q & A

Q. What analytical methods are recommended for assessing the purity and concentration of disodium phosphate derivatives during synthesis?

High-performance liquid chromatography (HPLC) is the gold standard for evaluating purity and quantifying concentrations of nucleotide analogs like this compound. For instance, reversed-phase HPLC with UV detection at 260 nm is optimal due to the purine moiety’s absorbance characteristics. Ensure mobile phases are buffered (e.g., 10 mM ammonium acetate, pH 6.8) to stabilize the phosphate groups . Mass spectrometry (MS) coupled with HPLC can further confirm molecular integrity by detecting the expected m/z (e.g., molecular weight ~741.3 g/mol for brominated analogs) .

Q. How can researchers validate the stereochemical configuration of the ribose-phosphate backbone in this compound?

X-ray crystallography is definitive for confirming stereochemistry. For preliminary analysis, use nuclear magnetic resonance (NMR):

  • 1H-NMR : Key signals include δ 6.0–6.5 ppm (purine H8), δ 4.5–5.5 ppm (ribose anomeric proton), and δ 3.8–4.2 ppm (phosphorylated methylene group).
  • 31P-NMR : A singlet near δ 0 ppm confirms phosphate integrity .

Q. What are the best practices for handling and storing this hygroscopic compound to prevent hydrolysis?

  • Storage : Lyophilized powder at ≤ -20°C under inert gas (argon) to avoid oxidation.
  • Solubility : Reconstitute in deionized water (pH 7.4) with 1 mM EDTA to chelate divalent cations that catalyze phosphate cleavage.
  • Stability : Monitor degradation via HPLC; discard solutions if purity drops below 95% .

Advanced Research Questions

Q. How does this compound interact with nucleotide-binding enzymes, and what experimental strategies can elucidate its inhibitory/activator roles?

The compound’s structure mimics adenosine monophosphate (AMP), making it a potential modulator of kinases or phosphatases. Use:

  • Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with purified enzymes.
  • Enzyme activity assays (e.g., malachite green assay for phosphatase inhibition).
  • Molecular docking (e.g., AutoDock Vina) to predict interactions with catalytic sites, leveraging structural data from PDB entries like 1CME (AMP-bound kinase) .

Q. What synthetic challenges arise in producing halogenated analogs (e.g., brominated derivatives) of this compound, and how can they be addressed?

Bromination at the purine C8 position often leads to side reactions. Optimize by:

  • Using N-bromosuccinimide (NBS) in anhydrous DMF at 0°C.
  • Protecting the ribose hydroxyls with tert-butyldimethylsilyl (TBDMS) groups to prevent phosphorylation .
  • Monitor reaction progress via TLC (silica gel, 10% MeOH/CH2Cl2) to isolate intermediates.

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different cell lines?

Conflicting results (e.g., cytotoxicity vs. cytoprotection) may stem from:

  • Cell-specific metabolism : Test in primary vs. immortalized cells (e.g., HEK293 vs. HepG2).
  • Dose dependency : Perform dose-response curves (1 nM–100 µM) with ATP-level normalization (CellTiter-Glo assay).
  • Off-target effects : Use CRISPR knockouts of putative targets (e.g., adenosine receptors) .

Methodological Notes

  • Contradiction Handling : If bioactivity varies between studies, cross-validate using orthogonal assays (e.g., SPR vs. functional assays).
  • Stereochemical Purity : Always confirm via chiral HPLC or enzymatic digestion (e.g., snake venom phosphodiesterase) .

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